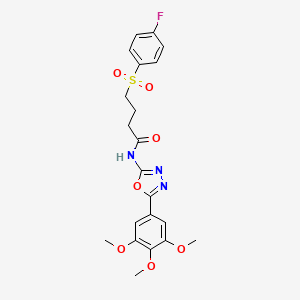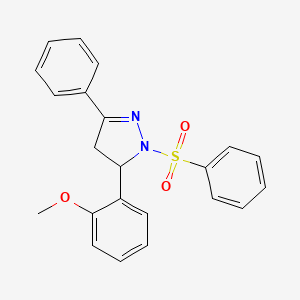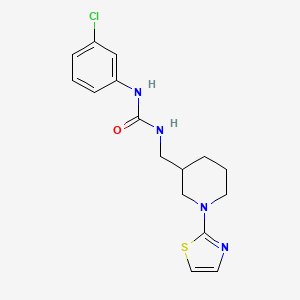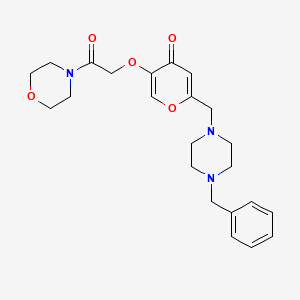
4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H22FN3O7S and its molecular weight is 479.48. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Applications
- Antibacterial Activity in Agriculture : Derivatives of 1,3,4-oxadiazole, like the compound , have shown promising antibacterial activities. Specifically, such derivatives exhibited effective antibacterial properties against rice bacterial leaf blight caused by Xanthomonas oryzae. This suggests potential applications in the field of agriculture for managing plant diseases (Shi et al., 2015).
Applications in Material Science
- Proton Exchange Membranes : Sulfone derivatives containing 1,3,4-oxadiazole have been used in the development of proton exchange membranes for medium-high temperature fuel cells. These membranes exhibited excellent thermal and dimensional stability, suggesting their potential application in sustainable energy technologies (Xu et al., 2013).
Cancer Research
- Potential in Cancer Treatment : Certain sulfonamides, including those related to 1,3,4-oxadiazole derivatives, have shown significant cytotoxic activities, particularly against certain cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Gul et al., 2016).
Neurological Research
- Alzheimer’s Disease Research : Derivatives of 1,3,4-oxadiazole have been evaluated as potential drug candidates for Alzheimer’s disease. These studies involved the synthesis of various derivatives and their evaluation for enzyme inhibition activity, particularly against acetyl cholinesterase, an enzyme relevant to Alzheimer’s disease (Rehman et al., 2018).
Molecular and Cellular Biology
Molecular Probes in Biological Studies : Certain derivatives of 1,3,4-oxadiazole have been used in the development of fluorescent molecular probes. These probes can be used to study a variety of biological events and processes due to their strong solvent-dependent fluorescence and high quantum yields (Diwu et al., 1997).
Enzyme Inhibition Studies : Oxadiazole scaffolds, including those with sulfonamide moieties, have been studied for their enzyme inhibition potential. These studies are crucial for understanding various biological pathways and could have implications in drug development (Nazir et al., 2018).
Electrostatic Activation in Organic Synthesis : The electrostatic effect of sulfonylonio function in derivatives of 1,3,4-oxadiazole facilitates SNAr reactions under mild conditions. This has implications in organic synthesis, particularly in the synthesis of pharmaceutically relevant substances (Weiss & Pühlhofer, 2001).
特性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O7S/c1-29-16-11-13(12-17(30-2)19(16)31-3)20-24-25-21(32-20)23-18(26)5-4-10-33(27,28)15-8-6-14(22)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXCSTOJXMEBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)



![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2893919.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B2893925.png)
![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)

![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)
